molecular formula C19H22N2O3S B6812684 1-(1-Adamantyl)-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-2-yl)ethanone

1-(1-Adamantyl)-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-2-yl)ethanone

Cat. No.: B6812684
M. Wt: 358.5 g/mol
InChI Key: KZRLNUGOIALKDR-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-2-yl)ethanone is a complex organic compound that features an adamantyl group and a benzothiadiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Adamantyl Group: Starting with adamantane, functionalization can be achieved through halogenation followed by substitution reactions.

    Benzothiadiazine Synthesis: The benzothiadiazine ring can be synthesized through cyclization reactions involving appropriate precursors like sulfonamides and ortho-diamines.

    Coupling Reaction: The final step involves coupling the adamantyl derivative with the benzothiadiazine under specific conditions, possibly using catalysts or reagents like palladium or copper complexes.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products depend on the specific reactions and conditions but might include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The adamantyl group is known for enhancing the stability and bioavailability of compounds, while the benzothiadiazine moiety might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its use in antiviral drugs.

    Benzothiadiazine derivatives: Often explored for their diuretic and antihypertensive properties.

Uniqueness

1-(1-Adamantyl)-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-2-yl)ethanone is unique due to the combination of the adamantyl and benzothiadiazine groups, which might confer distinct chemical and biological properties not seen in simpler analogs.

Properties

IUPAC Name

1-(1-adamantyl)-2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(19-8-13-5-14(9-19)7-15(6-13)10-19)11-21-12-20-16-3-1-2-4-17(16)25(21,23)24/h1-4,12-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRLNUGOIALKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CN4C=NC5=CC=CC=C5S4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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